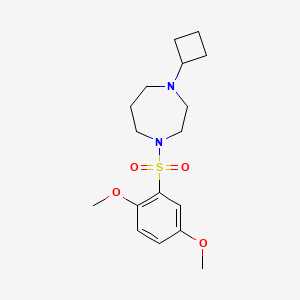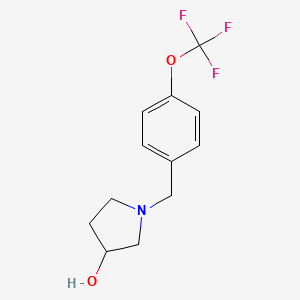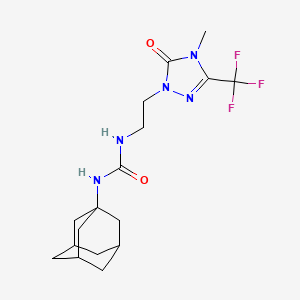
1-Cyclobutyl-4-((2,5-dimethoxyphenyl)sulfonyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutyl-4-((2,5-dimethoxyphenyl)sulfonyl)-1,4-diazepane is a chemical compound that belongs to the family of diazepanes. It has been used extensively in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 1-Cyclobutyl-4-((2,5-dimethoxyphenyl)sulfonyl)-1,4-diazepane is not fully understood. However, it is believed to act on the GABA receptors in the brain, which are responsible for regulating the activity of neurons. By binding to these receptors, it enhances the activity of GABA, which in turn reduces the activity of neurons, leading to its sedative and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to reduce inflammation, relieve pain, and induce sedation and relaxation. It has also been shown to improve cognitive function and memory retention in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Cyclobutyl-4-((2,5-dimethoxyphenyl)sulfonyl)-1,4-diazepane in lab experiments is its unique properties and potential applications. It has been shown to have a wide range of effects, making it a versatile compound for scientific research. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the research on 1-Cyclobutyl-4-((2,5-dimethoxyphenyl)sulfonyl)-1,4-diazepane. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential use in the development of new analgesic and anti-inflammatory drugs. Additionally, future research could focus on developing new synthesis methods to improve the yield and purity of the compound.
In conclusion, this compound is a unique chemical compound that has been extensively studied for its potential applications in various fields. Its complex synthesis method and unique properties make it a valuable compound for scientific research. Further research on this compound could lead to the development of new drugs and treatments for various diseases and conditions.
Méthodes De Synthèse
The synthesis of 1-Cyclobutyl-4-((2,5-dimethoxyphenyl)sulfonyl)-1,4-diazepane is a complex process that involves several steps. The first step is the formation of a cyclobutane ring, followed by the addition of a sulfonyl group and a diazepane ring. The final step involves the addition of a 2,5-dimethoxyphenyl group to the diazepane ring. The synthesis method has been optimized over the years, and several variations have been developed to improve the yield and purity of the compound.
Applications De Recherche Scientifique
1-Cyclobutyl-4-((2,5-dimethoxyphenyl)sulfonyl)-1,4-diazepane has been used extensively in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, analgesic, anxiolytic, and sedative effects. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-cyclobutyl-4-(2,5-dimethoxyphenyl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-22-15-7-8-16(23-2)17(13-15)24(20,21)19-10-4-9-18(11-12-19)14-5-3-6-14/h7-8,13-14H,3-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMOZHADJHPLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCN(CC2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Tert-butyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2793366.png)





![Methyl 5-ethyl-7-(4-isopropylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2793377.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2793379.png)

![4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2793383.png)
![2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dien-1-yl]-1-methylpyridin-1-ium iodide](/img/structure/B2793384.png)
![(7-Oxabicyclo[2.2.1]heptan-2-YL)methanesulfonyl chloride](/img/structure/B2793386.png)
![8-[2-(7-methyl-1H-indol-3-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2793388.png)
